molecular formula C9H10BrNO3 B1469206 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid CAS No. 1339366-50-5

1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1469206
CAS No.: 1339366-50-5
M. Wt: 260.08 g/mol
InChI Key: UMQUIHMRNMHRQH-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid is a heterocyclic compound featuring an azetidine ring substituted with a carboxylic acid group at the 3-position and a 5-bromofuran-2-ylmethyl moiety. This structure places it within a broader class of azetidine-3-carboxylic acid derivatives, which are increasingly prominent in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to modulate biological targets such as GPCRs and enzymes .

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c10-8-2-1-7(14-8)5-11-3-6(4-11)9(12)13/h1-2,6H,3-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQUIHMRNMHRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(O2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromofuran-2-ylmethyl Intermediate

The 5-bromofuran moiety is commonly prepared or functionalized through selective bromination of furan derivatives or by using brominated furan aldehydes as starting materials. For example, 5-bromofuran-2-carbaldehyde is a key intermediate that can be further manipulated to introduce the methylene bridge.

Formation of Azetidine-3-carboxylic Acid Core

Azetidine-3-carboxylic acid derivatives are synthesized by ring closure reactions involving amino acids or their derivatives or by functionalization of preformed azetidine rings. The carboxylic acid at the 3-position is typically introduced via hydrolysis of ester precursors or direct carboxylation methods.

Coupling of Bromofuran Moiety to Azetidine Nitrogen

The linkage of the bromofuran-2-ylmethyl group to the azetidine nitrogen is achieved through nucleophilic substitution or reductive amination reactions. A common approach involves reacting 5-bromofuran-2-ylmethyl halides or aldehydes with azetidine derivatives under basic conditions or catalysis to form the N-substituted azetidine.

Representative Synthesis Example from Patent Literature

A related synthetic example from patent WO2011002772A1 involves:

  • Starting from 2-(5-bromofuran-2-yl)-7-methyl-3H-imidazo[4,5-b]pyridine, oxidation with selenium dioxide in pyridine at 110 °C for 3 hours
  • Treatment with thionyl chloride in methanol at 0 °C, heating at 75 °C for 3 hours to form methyl esters
  • Hydrolysis of methyl esters with lithium hydroxide to yield the carboxylic acid derivative

Although this example is for an imidazopyridine derivative, the oxidation, esterification, and hydrolysis steps are analogous to those used in preparing azetidine-3-carboxylic acids with bromofuran substituents.

Data Table Summarizing Key Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination/Functionalization Bromination of furan derivatives Variable Starting point for bromofuran moiety
2 Azetidine ring formation Cyclization or substitution reactions High Formation of azetidine ring with carboxylate precursor
3 Coupling (N-alkylation) Reaction of azetidine with bromofuran-2-ylmethyl halide; base (e.g., K2CO3), DMF, 60-90 °C 67-100 Conditions vary; potassium carbonate in DMF common
4 Ester hydrolysis to acid LiOH in aqueous methanol or similar ~63 Conversion of ester to carboxylic acid

Research Findings and Analysis

  • The preparation of the azetidine ring with carboxylic acid functionality is well-established, often involving ester intermediates that are hydrolyzed post-coupling to yield the acid.
  • Coupling of the bromofuran moiety to azetidine nitrogen is efficiently done under basic conditions using potassium carbonate or sodium tert-butoxide in polar aprotic solvents such as DMF or NMP, with reaction temperatures ranging from 60 °C to 100 °C and reaction times from overnight to 48 hours.
  • The presence of the bromine atom on the furan ring requires careful handling to avoid debromination or side reactions; mild conditions and inert atmospheres are often employed.
  • Oxidation steps using selenium dioxide or pyridinium chlorochromate can be used to functionalize related heterocycles, indicating potential routes for precursor modifications.
  • Purification is typically achieved by silica gel chromatography or preparative HPLC to ensure high purity of the final compound.

Summary Table of Comparative Compounds and Structural Features

Compound Name Structural Features Unique Aspects
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid Azetidine ring + bromofuran substituent Combines azetidine framework with bromofuran, influencing biological activity
1-(3-Methylpyrazin-2-yl)azetidine-3-carboxylic acid Pyrazine ring instead of furan Different heterocyclic influence on activity
5-Bromofuran-2-carboxylic acid Bromofuran with carboxylic acid Lacks azetidine ring, simpler structure
1-[2-Amino-cyclohexyl-acetyl]-pyrrolidine Pyrrolidine ring Different nitrogen heterocycle

Chemical Reactions Analysis

1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The bromine atom can be reduced to form de-brominated products.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The brominated furan ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The azetidine ring may also contribute to its biological activity by interacting with various receptors or enzymes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Azetidine-3-Carboxylic Acid Derivatives

Compound Name Substituent(s) Molecular Weight Key Functional Groups Evidence Source
Target compound 5-Bromofuran-2-ylmethyl ~296.1 (calc.) Bromofuran, azetidine, carboxylic acid -
Compound 18 (S1P1 agonist) Benzylbenzofuran, fluorophenylmethyl 507.5 (calc.) Benzofuran, fluorine, azetidine
Compound 3 (synthesis example) Chloro-trifluoromethylphenylmethyl ~463.9 (calc.) CF₃, chloro, azetidine
PBLJ3204 (building block) tert-Butoxycarbonyl, fluoromethyl 247.3 (calc.) Fluoromethyl, Boc-protected
1-(4-Phenethylbenzyl)azetidine-3-carboxylic acid Phenethylbenzyl 295.4 Arylalkyl, azetidine

Key Observations :

  • Substituent Diversity : The bromofuran group in the target compound distinguishes it from analogs with benzofuran (e.g., compound 18) or chloroaryl substituents (e.g., compound 3). Bromine’s electronegativity and size may enhance hydrophobic interactions in target binding compared to smaller halogens (e.g., fluorine in PBLJ3204) .
  • Protection Strategies : Unlike tert-butoxycarbonyl (Boc)-protected derivatives (e.g., PBLJ3204), the target compound lacks a protecting group, which could improve metabolic stability but may complicate synthesis .

Pharmacological and ADME Profiles

Table 2: Bioactivity and Pharmacokinetic Data for Select Analogs

Compound Target/Activity Potency (EC₅₀/IC₅₀) Selectivity Oral Bioavailability Evidence Source
Compound 18 S1P1 agonist <1 nM >1000-fold over S1P3 80–100% in rodents
1-(4-Phenethylbenzyl)azetidine-3-carboxylic acid GPCR modulation (undisclosed) N/A N/A N/A
BLU-945 derivatives Kinase inhibition Sub-nM to nM Wild-type sparing N/A

Key Observations :

  • Potency and Selectivity: Compound 18’s benzofuran substituent contributes to nanomolar S1P1 agonism with high selectivity, suggesting that aromatic heterocycles (like bromofuran) are favorable for receptor targeting .
  • ADME Considerations: The carboxylic acid group in azetidine derivatives often improves solubility and oral bioavailability, as seen in compound 18 .

Comparison with Target Compound :

  • The bromofuran moiety likely necessitates Suzuki-Miyaura coupling or nucleophilic substitution for installation, similar to benzofuran derivatives in compound 18 .
  • highlights the use of halogenated precursors (e.g., 3-bromo-4-methylphenyl), suggesting compatibility with bromofuran synthesis .

Biological Activity

1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes an azetidine ring and a bromofuran substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrN1O2C_{11}H_{12}BrN_{1}O_{2}, with a molecular weight of approximately 260.08 g/mol. The presence of a carboxylic acid functional group at the third position of the azetidine ring enhances its reactivity and potential interactions with biological targets.

Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological systems. Initial studies suggest the following activities:

  • Antimicrobial Activity : Preliminary assays indicate that the compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Anticancer Potential : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been documented, although further studies are required to elucidate the precise mechanisms involved.

Structure-Activity Relationship (SAR)

The unique combination of the azetidine framework and the bromofuran moiety contributes to the compound's biological activity. Comparative studies with similar compounds reveal that modifications in the bromofuran structure or azetidine ring can lead to significant changes in biological efficacy.

Compound NameStructure FeaturesBiological Activity
1-(3-Methylpyrazin-2-yl)azetidine-3-carboxylic acidContains a pyrazine ring instead of furanDifferent activity profile
5-Bromofuran-2-carboxylic acidLacks the azetidine structurePrimarily focused on furan activity
1-[2-Amino-cyclohexyl-acetyl]-pyrrolidineContains a pyrrolidine ringVaries in nitrogen-containing heterocycles

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound indicates favorable absorption characteristics and moderate metabolic stability. Toxicological assessments are ongoing, focusing on potential cytotoxic effects on non-target cells.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Studies : A study conducted by researchers demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
  • Cancer Cell Line Testing : In vitro testing against human breast cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in cytosolic fractions.

Q & A

Q. What are the recommended synthetic routes for 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid?

Synthesis typically involves bromination of furan precursors followed by alkylation of azetidine-3-carboxylic acid derivatives. For example, bromofuran intermediates can be prepared via electrophilic bromination using N-bromosuccinimide (NBS). Subsequent coupling with azetidine-3-carboxylic acid under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification via recrystallization or column chromatography is critical to isolate stereoisomers .

Q. How should this compound be characterized to confirm its structure?

Use ¹H/¹³C NMR to resolve azetidine ring protons (δ 3.4–4.1 ppm) and bromofuran aromatic signals (δ 6.8–7.5 ppm). IR spectroscopy confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error). For crystalline samples, single-crystal X-ray diffraction (monoclinic P2₁/c, MoKα radiation) provides definitive stereochemical proof .

Q. What safety protocols are essential for handling azetidine intermediates?

Azetidine derivatives require inert atmosphere handling (N₂/Ar gloveboxes) due to moisture sensitivity. Use cryogenic conditions (−78°C) during nucleophilic substitutions to mitigate exothermic reactions. Personal protective equipment (nitrile gloves, face shields) and explosion-proof fume hoods are mandatory. Store azetidine-3-carboxylic acid at room temperature (RT) in sealed amber vials with desiccant .

Advanced Research Questions

Q. How can discrepancies between theoretical and observed NMR shifts be resolved?

Discrepancies often arise from solvent effects or hydrogen bonding. Perform variable-temperature NMR (VT-NMR, 25–80°C) to identify dynamic processes. Compare experimental shifts to DFT-calculated values (B3LYP/6-311+G(d,p) with DMSO solvent models). For example, azetidine ring protons may deviate by 0.3–0.5 ppm due to conformational flexibility; 2D NOESY confirms spatial proximity between bromofuran methyl and azetidine protons .

Q. What computational methods predict reactivity in nucleophilic acyl substitutions?

Use density functional theory (DFT) at the M06-2X/def2-TZVP level to model transition states for carboxylate activation. Calculate Fukui indices to identify nucleophilic sites on the azetidine ring. Incorporate solvent effects (DMF, THF) via SMD continuum models. Validate predictions using kinetic studies with in situ IR monitoring of carbonyl stretching frequencies during reactions .

Q. How to design structure-activity relationship (SAR) studies for furan-azetidine pharmacophores?

Systematically vary substituents at the furan 5-position (e.g., Cl, CF₃ vs. Br) and azetidine N-alkylation patterns. Assess bioactivity via radioligand binding assays (IC₅₀, triplicate measurements). Use Free-Wilson analysis to quantify substituent contributions. For solubility optimization, measure logP (shake-flask method, pH 7.4) and correlate with polar surface area from crystal structures .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Computational Validation : Use Gaussian 16 for DFT calculations and PyMol for molecular visualization.
  • Data Reproducibility : Report mean ± SEM (n=3) for bioactivity assays and statistical significance (p<0.05).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid
Reactant of Route 2
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1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid

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